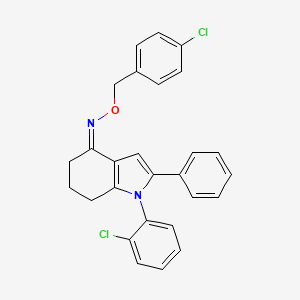
1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a core structure of a tetrahydroindolone, which is a type of heterocyclic compound. Attached to this core are two phenyl rings, one of which is substituted with a chlorine atom. The compound also contains an oxime group, which is characterized by the presence of a C=N-OH moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the oxime group could potentially introduce E/Z isomerism .Scientific Research Applications
Environmental Impact and Degradation Pathways
Chlorophenols in Waste Incineration
Chlorophenols, related in structural complexity to the query compound, are examined for their role as precursors in dioxin formation during waste incineration processes. The study highlights the correlation between chlorophenols and chlorobenzenes concentrations, proposing a unified pathway that includes both precursors in dioxin synthesis. This research sheds light on the environmental fate of chlorinated compounds and their transformation into more harmful substances (Peng et al., 2016).
Synthetic Applications and Chemical Transformations
1,2-Oxazines and Related Compounds
While not directly related, the synthesis and transformations of 1,2-oxazines and benzoxazines offer insights into cyclization reactions and the synthesis of heterocyclic compounds. These reactions are significant for constructing complex molecules with potential pharmaceutical applications, suggesting a methodology that might be applicable in synthesizing or modifying the query compound (Sainsbury).
Mechanisms of Toxicity and Environmental Fate
DDT Isomers and Environmental Fate
Research on DDT isomers, including their environmental transformation and toxicity, provides a context for understanding the behavior of chlorinated organic compounds in ecosystems. The study discusses isomer-specific effects and environmental processes affecting DDT and its metabolites, which could be relevant for assessing the environmental impact and degradation pathways of the compound (Ricking & Schwarzbauer, 2012).
Potential Anticancer Applications
Anticancer Drug Development
A review of synthesized compounds for anticancer applications highlights the importance of structural modifications to enhance tumor specificity and reduce toxicity. Although not directly related to the query compound, this research underlines the potential of chemically complex molecules in developing anticancer therapies, suggesting a possible avenue for exploring the anticancer applications of the query compound (Sugita et al., 2017).
properties
IUPAC Name |
(Z)-1-(2-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-15-13-19(14-16-21)18-32-30-24-10-6-12-25-22(24)17-27(20-7-2-1-3-8-20)31(25)26-11-5-4-9-23(26)29/h1-5,7-9,11,13-17H,6,10,12,18H2/b30-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIJDIPPKKOVBE-KRUMMXJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)
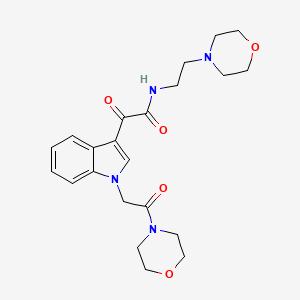

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)
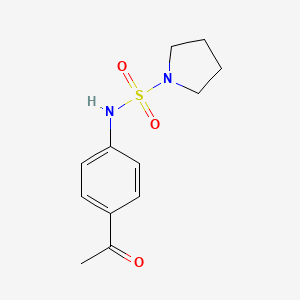
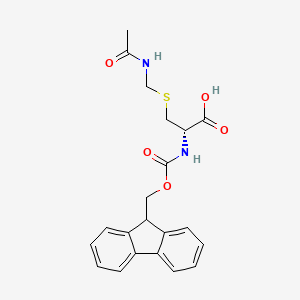
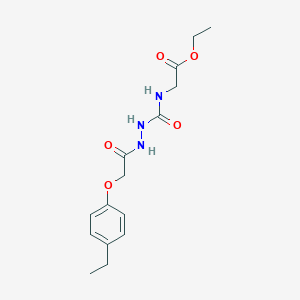

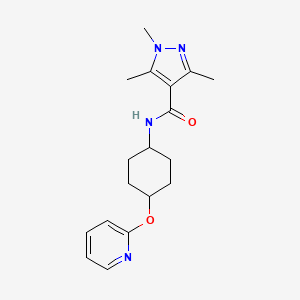
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)